6-(Chloromethyl)picolinaldehyde 6-(Chloromethyl)picolinaldehyde
Brand Name: Vulcanchem
CAS No.: 140133-60-4
VCID: VC3860814
InChI: InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2
SMILES: C1=CC(=NC(=C1)C=O)CCl
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol

6-(Chloromethyl)picolinaldehyde

CAS No.: 140133-60-4

Cat. No.: VC3860814

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

6-(Chloromethyl)picolinaldehyde - 140133-60-4

Specification

CAS No. 140133-60-4
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
IUPAC Name 6-(chloromethyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2
Standard InChI Key NTSHGAIJIVCWSJ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C=O)CCl
Canonical SMILES C1=CC(=NC(=C1)C=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Chloromethyl)picolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine backbone with substituents at specific positions. The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) at the 6-position and the aldehyde (CHO-\text{CHO}) at the 2-position create a bifunctional scaffold (Fig. 1). The IUPAC name is 6-(chloromethyl)pyridine-2-carbaldehyde, and its SMILES representation is C1=CC(=NC(=C1)C=O)CCl\text{C1=CC(=NC(=C1)C=O)CCl} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight155.58 g/mol
XLogP31.1
Hydrogen Bond Acceptors2
Topological Polar SA30 Ų
Melting PointNot reported-
Boiling PointNot reported-

The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde participates in condensation and oxidation-reduction processes .

Synthesis Methods

Laboratory-Scale Synthesis

The most common route involves chloromethylation of picolinaldehyde derivatives. One method employs thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under anhydrous conditions. For example, reacting 2-picoline with trichloroisocyanuric acid (C3Cl3N3O3\text{C}_3\text{Cl}_3\text{N}_3\text{O}_3) in dichloromethane yields 6-(chloromethyl)picolinaldehyde with a 90–95% yield after optimization (Eq. 1) :

2-Picoline+C3Cl3N3O3CH2Cl2,Δ6-(Chloromethyl)picolinaldehyde+Byproducts\text{2-Picoline} + \text{C}_3\text{Cl}_3\text{N}_3\text{O}_3 \xrightarrow{\text{CH}_2\text{Cl}_2, \, \Delta} \text{6-(Chloromethyl)picolinaldehyde} + \text{Byproducts}

Key parameters include:

  • Temperature: 40–90°C to minimize side reactions .

  • Solvent: Halogenated solvents (e.g., dichloromethane) improve solubility .

  • Catalyst: Benzamide (0.5–1.5 mol%) accelerates the reaction .

Industrial Production

Industrial protocols scale this process using continuous flow reactors to enhance efficiency. Purification involves column chromatography or distillation, achieving >98% purity. A patent by CN101906068A highlights the use of tempered steel reactors and inert gas environments to prevent decomposition .

Reactivity and Applications

Organic Synthesis

The compound’s aldehyde and chloromethyl groups enable sequential functionalization:

  • Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., ammonia) to form 6-(aminomethyl)picolinaldehyde, a precursor for Schiff base ligands (Eq. 2) :

    6-(CH2Cl)C5H3NCHO+NH36-(CH2NH2)C5H3NCHO+HCl\text{6-(CH}_2\text{Cl)C}_5\text{H}_3\text{NCHO} + \text{NH}_3 \rightarrow \text{6-(CH}_2\text{NH}_2)\text{C}_5\text{H}_3\text{NCHO} + \text{HCl}
  • Aldol Condensation: The aldehyde undergoes condensation with ketones to form α,β-unsaturated carbonyl compounds, useful in polymer chemistry.

Coordination Chemistry

6-(Chloromethyl)picolinaldehyde forms complexes with transition metals. For instance, cobalt(II) complexes derived from this ligand inhibit the 26S proteasome’s chymotrypsin-like activity, showing potential in cancer therapy .

Table 2: Metal Complexes and Applications

MetalApplicationEfficacy (IC50_{50})Source
Co(II)Proteasome inhibition2.3 μM
Cu(II)Antiproliferative agents5.8 μM (MDA-MB-231)
Fe(III)Catalytic oxidationNot reported-

Related Compounds and Derivatives

Table 3: Structurally Analogous Compounds

CompoundSubstituentApplicationsSource
6-(Aminomethyl)picolinaldehydeCH2NH2-\text{CH}_2\text{NH}_2Ligand synthesis
6-(Fluoromethyl)picolinaldehydeCH2F-\text{CH}_2\text{F}Radiolabeling probes
6-HydroxymethylpicolinaldehydeCH2OH-\text{CH}_2\text{OH}Bioconjugation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator